molecular formula C9H6BrF6NO B13684605 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Cat. No.: B13684605
M. Wt: 338.04 g/mol
InChI Key: AQYSVDUEHRYSFG-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structure and properties. It contains a brominated phenyl group, an amino group, and a hexafluoroisopropanol moiety. This combination of functional groups makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves multiple steps. One common method starts with the bromination of 4-aminophenol to produce 4-amino-2-bromophenol. This intermediate is then reacted with hexafluoroacetone in the presence of a base to yield the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group and hexafluoroisopropanol moiety contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-bromophenol: Shares the brominated phenyl and amino groups but lacks the hexafluoroisopropanol moiety.

    2-Amino-4-bromophenol: Another similar compound with a different arrangement of functional groups.

Uniqueness

The presence of the hexafluoroisopropanol moiety in 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol distinguishes it from other similar compounds. This moiety imparts unique chemical and physical properties, making it valuable in specific applications where high fluorine content and specific interactions are required.

Properties

Molecular Formula

C9H6BrF6NO

Molecular Weight

338.04 g/mol

IUPAC Name

2-(4-amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C9H6BrF6NO/c10-6-3-4(17)1-2-5(6)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2

InChI Key

AQYSVDUEHRYSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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